Benzeneselenyl trifluoroacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzeneselenyl trifluoroacetate is an organoselenium compound with the molecular formula C8H5F3O2Se. It is known for its unique chemical properties, which make it valuable in various scientific research applications. The compound is characterized by the presence of a benzeneselenyl group attached to a trifluoroacetate moiety, contributing to its reactivity and versatility in organic synthesis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Benzeneselenyl trifluoroacetate can be synthesized through several methods. One common approach involves the reaction of benzeneselenol with trifluoroacetic anhydride. The reaction typically occurs under mild conditions, often at room temperature, and yields this compound as the primary product .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis generally follows similar principles as laboratory-scale preparations. The scalability of the reaction and the availability of starting materials like benzeneselenol and trifluoroacetic anhydride make it feasible for industrial applications .
Analyse Chemischer Reaktionen
Types of Reactions: Benzeneselenyl trifluoroacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form benzeneseleninic acid derivatives.
Reduction: Reduction reactions can convert it to benzeneselenol.
Substitution: It can participate in nucleophilic substitution reactions, where the trifluoroacetate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with this compound under mild conditions.
Major Products Formed:
Oxidation: Benzeneseleninic acid derivatives.
Reduction: Benzeneselenol.
Substitution: Various substituted benzeneselenyl compounds depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Benzeneselenyl trifluoroacetate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of selenium-containing compounds.
Biology: The compound’s reactivity makes it useful in studying biological systems, especially in the context of selenium’s role in enzymatic processes.
Medicine: Research into selenium-containing compounds has implications for developing new pharmaceuticals, given selenium’s known antioxidant properties.
Industry: It is employed in the synthesis of specialty chemicals and materials, leveraging its unique reactivity and stability
Wirkmechanismus
The mechanism by which benzeneselenyl trifluoroacetate exerts its effects involves the interaction of the selenium atom with various molecular targets. Selenium can form selenoenzymes, which play crucial roles in redox reactions and antioxidant defense mechanisms. The trifluoroacetate group enhances the compound’s reactivity, facilitating its participation in various chemical transformations .
Vergleich Mit ähnlichen Verbindungen
Benzeneselenol: A precursor to benzeneselenyl trifluoroacetate, known for its reactivity and use in organic synthesis.
Trifluoroacetic Acid: Shares the trifluoroacetate moiety, widely used in organic synthesis as a reagent and solvent.
Benzeneseleninic Acid: An oxidation product of this compound, used in various chemical reactions.
Uniqueness: this compound stands out due to its combination of the benzeneselenyl and trifluoroacetate groups, which confer unique reactivity and stability. This makes it particularly valuable in applications requiring both selenium’s biological activity and the chemical versatility of trifluoroacetate .
Eigenschaften
Molekularformel |
C8H5F3O2Se |
---|---|
Molekulargewicht |
269.09 g/mol |
IUPAC-Name |
phenylselanyl 2,2,2-trifluoroacetate |
InChI |
InChI=1S/C8H5F3O2Se/c9-8(10,11)7(12)13-14-6-4-2-1-3-5-6/h1-5H |
InChI-Schlüssel |
GWCHWQUSOOABIA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)[Se]OC(=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.